Aspartame - 7421-84-3

Aspartame

Catalog Number: EVT-7904597
CAS Number: 7421-84-3
Molecular Formula: C14H18N2O5
Molecular Weight: 294.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aspartame is a synthetic sweetener widely used as a sugar substitute in various food and beverage products. [] It belongs to the class of artificial sweeteners known as dipeptides, composed of two amino acids: L-aspartic acid and L-phenylalanine, linked by a methyl ester bond. [, ] Aspartame is approximately 180-200 times sweeter than sucrose, making it a popular choice for low-calorie and sugar-free products. [, ] In scientific research, aspartame serves as a valuable tool in studies investigating taste perception, sweetener metabolism, and the impact of artificial sweeteners on various physiological processes. [, , ]

Source and Classification

Aspartame is classified as a non-nutritive sweetener and is categorized under artificial sweeteners. It was discovered in 1965 by chemist James M. Schlatter while he was working on an anti-ulcer drug. The compound is synthesized from its constituent amino acids, which are derived from natural sources, thus making aspartame a synthetic compound with natural origins.

Synthesis Analysis

Methods of Synthesis

Aspartame can be synthesized through two primary methods: chemical synthesis and enzymatic synthesis.

  1. Chemical Synthesis:
    • This method involves several steps, including the protection of the amino group in L-aspartic acid, conversion to an anhydride, and coupling with the methyl ester of L-phenylalanine. The protective groups are then removed to yield aspartame. This process can produce byproducts, including a bitter-tasting isomer due to incorrect linkage during synthesis .
  2. Enzymatic Synthesis:
    • A newer approach combines enzymatic and chemical methods, utilizing enzymes such as α-amino acid ester acyl transferase to produce α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine. This intermediate is then chemically transformed into aspartame hydrochloride before being converted into aspartame .

Technical Details

The enzymatic route offers advantages such as reduced reaction steps and lower production costs compared to traditional chemical synthesis, making it more environmentally friendly .

Molecular Structure Analysis

Structure and Data

Aspartame has the molecular formula C14H18N2O5C_{14}H_{18}N_{2}O_{5} and a molecular weight of approximately 294.3 grams per mole . The structure consists of two amino acids linked by a peptide bond, with a methyl ester functional group:

  • Chemical Structure: The compound features several functional groups including amine (–NH), carboxylic acid (–COOH), and ester (–COOCH₃) groups, contributing to its sweetness and solubility properties .

Physical Properties

  • Melting Point: 246.5 °C
  • Density: 1.347 g/cm³
  • Solubility: Aspartame's solubility in water varies with pH; maximum solubility occurs at pH 2.2 (20 mg/ml at 25°C) and minimum at pH 5.2 (13.5 mg/ml at 25°C) .
Chemical Reactions Analysis

Reactions Involved

Aspartame undergoes hydrolysis in acidic or alkaline conditions, breaking down into its constituent amino acids—L-aspartic acid and L-phenylalanine—as well as methanol, which can further decompose into formaldehyde and formic acid under extreme conditions .

Technical Details

The hydrolysis reaction can be represented as follows:

Aspartame+H2OL Aspartic Acid+L Phenylalanine+Methanol\text{Aspartame}+\text{H}_2\text{O}\rightarrow \text{L Aspartic Acid}+\text{L Phenylalanine}+\text{Methanol}

This reaction highlights the instability of aspartame under certain conditions, which can affect its use in various applications.

Mechanism of Action

Process and Data

Upon ingestion, aspartame is rapidly metabolized in the small intestine by digestive enzymes into its components: L-aspartic acid, L-phenylalanine, and methanol. These metabolites are then absorbed into the bloodstream .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Aspartame appears as a white, odorless crystalline powder.
  • Rotatory Power: It exhibits specific optical activity with a rotation of [α]D22=2.3°[\alpha]_{D}^{22}=2.3° in 1M hydrochloric acid .

Chemical Properties

Aspartame contains polar covalent bonds due to its amine and carboxylic groups, contributing to its solubility in water . Its stability is influenced by factors such as pH and temperature.

Applications

Scientific Uses

Aspartame is primarily used as a sweetener in various food products including:

  • Diet sodas
  • Sugar-free gums
  • Low-calorie desserts
  • Pharmaceuticals (as a flavoring agent)

Its ability to provide sweetness without calories makes it particularly valuable in weight management products and for individuals with diabetes who need to monitor their sugar intake.

Historical Development and Regulatory Evolution of Aspartame

Discovery and Early Commercialization: Schlatter’s Serendipitous Synthesis

Aspartame’s origin story remains a classic example of scientific serendipity. In 1965, chemist James M. Schlatter at G.D. Searle & Company was synthesizing tetrapeptide derivatives for ulcer drug development when he accidentally contaminated his fingers with L-aspartyl-L-phenylalanine methyl ester. Upon licking his finger to lift a weighing paper, he discovered its intense sweetness—later quantified as 180-200 times sweeter than sucrose [1] [4]. This dipeptide methyl ester structure was novel among sweeteners, as it metabolized into natural amino acids (aspartic acid and phenylalanine) and methanol upon digestion [4].

Searle patented the compound in 1969 but faced significant commercialization hurdles. Early instability in liquid formulations and heat sensitivity (degradation above 30°C) limited its applications. The brand name NutraSweet emerged in the 1980s, with Searle investing in encapsulation technologies to improve stability. By 1983, aspartame penetrated the carbonated beverage market, becoming a billion-dollar industry through partnerships with soft drink giants [8].

Table 1: Key Events in Aspartame’s Early Development

YearEvent
1965Accidental discovery by James Schlatter during anti-ulcer drug research
1969G.D. Searle files patent and initiates safety testing program
1974Initial FDA approval for dry foods and chewing gum
1981FDA re-approval for dry foods after regulatory controversy
1983Expansion into carbonated beverages under brand name NutraSweet

Regulatory Milestones: FDA Approval Processes and Controversies (1974–1996)

The U.S. regulatory journey of aspartame exemplifies the tension between scientific scrutiny and commercial interests. The FDA initially approved aspartame in July 1974 for limited uses, but objections from neuroscientist John Olney and consumer attorney James Turner triggered a review [4] [6]. Their concerns centered on:

  • Potential neurotoxicity from phenylalanine metabolites
  • Discrepancies in Searle’s tumorigenicity studies in rats
  • Allegations of data manipulation in pivotal studies [6]

In December 1975, FDA Commissioner Alexander Schmidt imposed a stay on approval, citing "sloppy" laboratory practices and "compromised scientific integrity" in Searle’s submissions [6]. A 1977 FDA task force identified critical flaws in 15 key studies, including unreported tumors and inconsistent histopathology records [2].

The controversy intensified with procedural irregularities:

  • U.S. Attorney Samuel Skinner recused himself from a grand jury investigation into Searle’s studies after negotiating employment with Searle’s law firm (1977)
  • FDA Commissioner Arthur Hull Hayes overruled a Public Board of Inquiry (PBOI) that had revoked approval in 1980 due to brain tumor concerns
  • Hayes approved aspartame for dry foods in 1981 despite objections from FDA scientists, later joining Searle’s PR firm, Burson-Marsteller (1983) [6] [9]

By 1987, the U.S. Government Accountability Office (GAO) concluded the approval process followed protocol, though 12 of 67 surveyed scientists expressed "major concerns" about safety [6]. Final expansion to general-purpose use occurred in 1996 after reviewing post-market surveillance data [5].

Table 2: FDA Regulatory Timeline (1974–1996)

YearRegulatory Action
1974Initial approval revoked within 5 months due to safety objections
1975–79FDA task force audit; Independent UAREP validation of 12 studies
1980Public Board of Inquiry revokes approval, citing brain tumor concerns
1981Commissioner Hayes overturns PBOI, approves dry foods
1983Approval expanded to carbonated beverages
1987GAO review validates approval process despite scientist concerns
1996General-purpose approval granted

Global Regulatory Divergence: Comparative Analysis of US, EU, and WHO Policies

Aspartame’s regulatory acceptance reveals significant philosophical differences among major authorities:

  • United States (FDA):Maintains the highest ADI globally at 50 mg/kg body weight (equivalent to 75 packets daily for 75kg adult). Relies on industry-submitted studies under GRAS (Generally Recognized As Safe) framework, with post-market surveillance. Emphasizes industry self-regulation [5] [9].

  • European Union (EFSA):Conducted exhaustive re-evaluation in 2013, examining 600 datasets including proprietary industry studies. Established a lower ADI of 40 mg/kg (aligning with JECFA) and mandates clear labeling: "Contains a source of phenylalanine" [4] [5]. Unlike the FDA, EFSA publishes all supporting data, enhancing transparency.

  • WHO Agencies (IARC/JECFA):Dual 2023 assessments highlighted methodological divides:

  • IARC: Classified aspartame as Group 2B "possibly carcinogenic" based on limited human evidence (hepatocellular carcinoma) and mechanistic data [7] [9]
  • JECFA: Reaffirmed ADI of 40 mg/kg, dismissing cancer links as "not convincing" due to confounding factors like obesity and lifestyle variables [7] [9]

Post-2023, this divergence triggered policy fragmentation. France announced plans to restrict aspartame in processed foods, while U.S. and Canadian regulators explicitly rejected IARC’s classification [9] [10]. Industry responses varied—European manufacturers accelerated reformulation with sucralose and stevia, while U.S. markets saw minimal formulation changes [10].

Table 3: Global Regulatory Positions on Aspartame (2025)

AgencyCountry/RegionADI (mg/kg)Key Position
FDAUSA50"Safety clear cut" based on 100+ studies; dismisses IARC hazard classification
EFSAEuropean Union40"No safety concerns" at ADI but requires transparent labeling
JECFAGlobal (FAO/WHO)40Reaffirms ADI; evidence "not convincing" for carcinogenicity
IARCGlobal (WHO)N/AGroup 2B carcinogen based on limited evidence

The aspartame saga underscores how scientific ambiguity intersects with regulatory cultures—from the FDA’s industry-deferential model to Europe’s precautionary transparency and WHO’s bifurcated hazard/risk frameworks. As global health agencies navigate evolving evidence, aspartame remains a case study in the complexities of food additive governance [9] [10].

Properties

CAS Number

7421-84-3

Product Name

Aspartame

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1

InChI Key

IAOZJIPTCAWIRG-QWRGUYRKSA-N

SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N

Solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)
The solubility of aspartame in water is dependent on pH and temperature, the maximum solubility is reached at pH 2.2 (20 mg/mL at 25 °C) and the minimum solubility at pH 5.2 (pHi) is 13.5 mg/mL at 25 °C.
Slightly soluble in water and in ethanol
More soluble in acidic solutions and hot water; slightly soluble in alcohol; very slightly soluble in chloroform; practically insoluble in oils.
Solubility in water in mg/mL at 25 °C: 18.2 at pH 3.72; 16.1 at pH 4.00, 15.2 at pH 4.05, 14.5 at pH 4.27, 13.8 at pH 4.78, 13.5 at pH 5.30, 13.7 at pH 5.70 and 14.2 at pH 6.00; in distilled water, 10.20 mg/mL at pH 7.00
In water, 1.0X10+4 mg/L at pH 3 and room temperature

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N

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